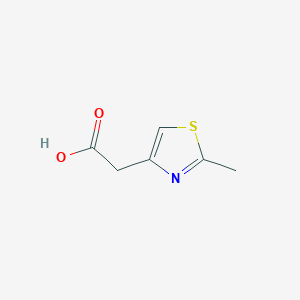

(2-Methyl-1,3-thiazol-4-yl)acetic acid

Descripción general

Descripción

(2-Methyl-1,3-thiazol-4-yl)acetic acid is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-1,3-thiazol-4-yl)acetic acid typically involves the reaction of 2-methyl-1,3-thiazole with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiazole nitrogen attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize catalysts and optimized reaction conditions to ensure high purity and scalability.

Análisis De Reacciones Químicas

Esterification and Amidation

The carboxylic acid group undergoes standard nucleophilic acyl substitution reactions.

-

Mechanism : Acid-catalyzed esterification proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity for alcohol attack. Amidation employs coupling agents like HCTU to activate the carboxylate for amine nucleophiles .

-

Applications : These derivatives serve as intermediates in pharmaceuticals (e.g., cephalosporin antibiotics) .

Hydrazide Formation

Reaction with hydrazine yields hydrazide intermediates, pivotal in heterocyclic synthesis.

| Reagents | Conditions | Product | Reference |

|---|---|---|---|

| Hydrazine hydrate | Pyridine, reflux (30–36 h) | 2-(2-Methylthiazol-4-yl)acetohydrazide |

-

Utility : Hydrazides are precursors for Schiff bases and azole derivatives with antimicrobial activity .

Decarboxylation

The compound undergoes decarboxylation under specific conditions:

| Conditions | Product | Reference |

|---|---|---|

| Aqueous solution, RT | 2-Amino-4-methylthiazole |

-

Mechanism : Protonation of the carboxylate followed by CO<sub>2</sub> elimination, stabilized by the thiazole ring’s electron-withdrawing effects .

-

Stability Note : Decarboxylation is minimized in acidic storage conditions (e.g., hydrochloride salt) .

Electrophilic Substitution on the Thiazole Ring

The thiazole ring participates in electrophilic reactions due to its electron-rich sulfur and nitrogen atoms.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Halogenation | NBS, CCl<sub>4</sub>, light | 5-Bromo-2-methylthiazol-4-ylacetic acid | |

| Nitration | HNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub> | Nitro-substituted derivatives |

-

Regioselectivity : Electrophiles preferentially attack the C-5 position due to ring activation by the methyl group.

Oxidation and Reduction

The thiazole ring and side chain exhibit redox activity.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Oxidation | H<sub>2</sub>O<sub>2</sub>, AcOH | Sulfoxide or sulfone derivatives | |

| Reduction | LiAlH<sub>4</sub>, THF | Thiazolidine-4-acetic acid |

-

Mechanism : Oxidation targets the sulfur atom, forming sulfoxides/sulfones, while reduction saturates the thiazole ring.

Complexation and Chelation

The thiazole nitrogen and carboxylate group enable metal coordination:

| Metal Ion | Conditions | Complex Structure | Reference |

|---|---|---|---|

| Cu(II) | Aqueous ethanol, pH 6–7 | Octahedral Cu(II)-thiazole complex |

-

Application : Such complexes are studied for antimicrobial and catalytic properties.

Key Reactivity Insights

-

Acid Stability : The compound is prone to decarboxylation in neutral/basic aqueous solutions but stabilizes in acidic formulations .

-

Synthetic Versatility : Reactivity spans esterification, amidation, and electrophilic substitutions, enabling diverse functionalization.

-

Biological Relevance : Derivatives exhibit antimicrobial, anticancer, and enzyme-modulating activities .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Drug Synthesis

(2-Methyl-1,3-thiazol-4-yl)acetic acid is utilized as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural properties enhance drug efficacy and contribute to the development of novel therapeutic agents. Research indicates that derivatives of this compound may exhibit improved pharmacokinetic profiles and biological activity against various diseases .

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial activity against certain bacterial and fungal strains. This property positions it as a potential candidate for treating infections and inflammatory conditions. The compound's interaction with biological targets has been explored using molecular docking simulations, providing insights into its mechanism of action.

Agricultural Chemicals

Formulation of Agrochemicals

In agriculture, this compound is incorporated into formulations for pest control and crop protection. Its effectiveness in these applications supports sustainable agricultural practices by providing environmentally friendly solutions to pest management .

Biochemical Research

Enzyme Interaction Studies

Researchers leverage the unique properties of this compound to study enzyme interactions and metabolic pathways. This research contributes to advancements in biochemistry and molecular biology by elucidating the roles of specific enzymes in cellular processes .

Material Science

Development of Specialty Polymers

The compound is also applied in material science for developing specialty polymers and coatings. Its incorporation into materials enhances durability and resistance to environmental factors, making it suitable for various industrial applications .

Analytical Chemistry

Standard in Analytical Methods

In analytical chemistry, this compound serves as a standard for quantifying related compounds across various samples. This application ensures the reliability and accuracy of research findings in different scientific studies .

Mecanismo De Acción

The mechanism of action of (2-Methyl-1,3-thiazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound’s ability to form hydrogen bonds and participate in π-π interactions contributes to its biological activity.

Comparación Con Compuestos Similares

Similar Compounds

2-Methyl-1,3-thiazole: A simpler thiazole derivative with similar chemical properties but lacking the acetic acid moiety.

4-Methyl-1,3-thiazole-5-carboxylic acid: Another thiazole derivative with a carboxylic acid group at a different position on the ring.

2-Amino-1,3-thiazole-4-acetic acid: A related compound with an amino group instead of a methyl group.

Uniqueness

(2-Methyl-1,3-thiazol-4-yl)acetic acid is unique due to the presence of both the thiazole ring and the acetic acid moiety, which confer distinct chemical reactivity and biological activity

Actividad Biológica

(2-Methyl-1,3-thiazol-4-yl)acetic acid is a thiazole derivative that has garnered attention in scientific research due to its diverse biological activities. Thiazole compounds are known for their potential therapeutic applications, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a thiazole ring with a methyl group at the 2-position and an acetic acid functional group. This unique structure contributes to its reactivity and biological activity.

Thiazole derivatives like this compound interact with various biological targets through several mechanisms:

- Receptor Binding : Thiazole compounds exhibit high affinity for multiple receptors, influencing various cellular processes.

- Enzymatic Inhibition : These compounds can inhibit key enzymes involved in metabolic pathways, thereby affecting cellular functions.

- Electrophilic and Nucleophilic Reactions : The thiazole ring can undergo electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position, leading to diverse biological effects.

Antimicrobial Activity

Research indicates that this compound displays significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .

| Compound | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| This compound | 0.23–0.7 | 0.47–0.94 |

| Ampicillin | 0.10 | 0.15 |

Antifungal Activity

The compound also exhibits antifungal properties, with studies showing MIC values ranging from 0.06 to 0.47 mg/mL against several fungal strains .

Anticancer Potential

In vitro studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has been shown to induce apoptosis in cancer cell lines through mechanisms involving mitochondrial membrane potential disruption and activation of pro-apoptotic proteins .

Study on Antimicrobial Efficacy

A study focused on the synthesis and evaluation of thiazole derivatives found that those similar to this compound displayed potent antimicrobial activity against resistant strains such as methicillin-resistant Staphylococcus aureus and Pseudomonas aeruginosa . The structure–activity relationship indicated that modifications on the thiazole ring significantly influenced antimicrobial potency.

Evaluation of Anticancer Effects

Another study investigated the effects of thiazole derivatives on cancer cell lines. The results indicated that these compounds could effectively induce apoptosis in triple-negative breast cancer cells by modulating mitochondrial pathways and activating caspases .

Propiedades

IUPAC Name |

2-(2-methyl-1,3-thiazol-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-4-7-5(3-10-4)2-6(8)9/h3H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJCFWJNYLJRLRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90357595 | |

| Record name | (2-methyl-1,3-thiazol-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13797-62-1 | |

| Record name | (2-methyl-1,3-thiazol-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Methyl-1,3-thiazol-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.